molecular formula C10H10BrNO2 B2416915 N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine CAS No. 1807938-36-8

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

Cat. No.: B2416915
CAS No.: 1807938-36-8
M. Wt: 256.099
InChI Key: FVMGXZXVZKQJRJ-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a complex organic compound that belongs to the class of benzofuran derivatives.

Properties

IUPAC Name

(NE)-N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(12-13)9-5-14-10-3-2-7(11)4-8(9)10/h2-4,9,13H,5H2,1H3/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGXZXVZKQJRJ-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNO2. The compound features a hydroxylamine functional group linked to an ethylidene bridge and a brominated benzofuran moiety. This unique structure contributes to its reactivity and biological properties, particularly in inhibiting specific kinases involved in cell signaling pathways .

Inhibition of Kinases

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of Src kinase. Src kinase is crucial for various cellular processes, including proliferation and apoptosis. By inhibiting this kinase, the compound can modulate cell growth and survival pathways .

Gene Expression Modulation

The compound has also been shown to influence gene expression related to oxidative stress responses. It enhances cellular resilience against oxidative damage, which is vital for protecting cells from various stressors that can lead to disease progression .

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, possess significant antitumor properties. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, some benzofuran derivatives have shown IC50 values as low as 11 μM against ovarian cancer cells .

CompoundCancer Cell LineIC50 (μM)
Compound 32A2780 (Ovarian)12
Compound 33A2780 (Ovarian)11
Compound 35HCT15 (Colon)2.37

Antioxidant Activity

The antioxidant properties of this compound contribute to its biological activity. By modulating oxidative stress pathways, the compound may help in preventing cellular damage caused by free radicals .

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives:

  • Anticancer Efficacy : A study evaluated the anticancer activity of several benzofuran derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibitory effects across multiple cancer types .
  • Oxidative Stress Response : Another investigation focused on the compound's ability to enhance gene expression related to oxidative stress. The findings suggested that this compound could potentially be developed into a therapeutic agent for diseases characterized by oxidative damage .

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